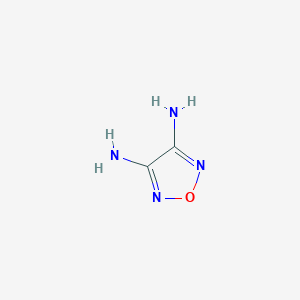

3,4-Diaminofurazan

Description

Properties

IUPAC Name |

1,2,5-oxadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJVSUCUNFXIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336977 | |

| Record name | 3,4-Diaminofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17220-38-1 | |

| Record name | 3,4-Diaminofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-oxadiazole-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Diaminofurazan

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminofurazan (DAF), a critical building block in the synthesis of high-energy materials and a scaffold of interest in medicinal chemistry, is primarily synthesized through the cyclization of diaminoglyoxime (DAG). This technical guide provides a comprehensive overview of the prevalent synthetic routes to this compound, with a focus on detailed experimental protocols and comparative quantitative data. Methodologies for the preparation of the key intermediate, diaminoglyoxime, from glyoxal and glyoxime are also presented. The synthesis pathways are further elucidated through logical workflow diagrams.

Introduction

This compound is a five-membered heterocyclic compound characterized by a furazan ring substituted with two amino groups. This structure imparts a high nitrogen content and thermal stability, making it a valuable precursor for the development of energetic materials. Furthermore, the vicinal diamine functionality serves as a versatile synthon for the construction of various fused heterocyclic systems, drawing attention from the pharmaceutical and materials science sectors. The most common and practical approach to DAF involves the base-catalyzed dehydration and cyclization of diaminoglyoxime. This guide will detail the various methodologies to achieve this transformation, offering researchers a comparative analysis of different reaction conditions and their outcomes.

Synthesis of the Precursor: Diaminoglyoxime (DAG)

The synthesis of this compound is predicated on the availability of its direct precursor, diaminoglyoxime. DAG can be prepared from either glyoxal or glyoxime.

Synthesis of Diaminoglyoxime from Glyoxal

A common one-step method involves the reaction of glyoxal with hydroxylamine.[1][2] A newer, safer procedure has been developed to mitigate the exothermic nature of the reaction and improve yield and purity, avoiding the need for recrystallization.[3][4][5]

Synthesis of Diaminoglyoxime from Glyoxime

Alternatively, diaminoglyoxime can be synthesized from glyoxime through a reaction with hydroxylamine hydrochloride in an alkaline solution.

Synthesis of this compound (DAF) from Diaminoglyoxime (DAG)

The conversion of diaminoglyoxime to this compound is an intramolecular cyclization reaction involving the elimination of water. This process is typically facilitated by heat and a basic catalyst, although catalyst-free methods have also been reported.

Potassium Hydroxide Mediated Synthesis in a Sealed Reactor

A traditional and effective method involves heating DAG with aqueous potassium hydroxide in a sealed stainless steel reactor. This high-pressure, high-temperature method provides a good yield of high-purity product.

Synthesis at Atmospheric Pressure in Ethylene Glycol

To avoid the need for specialized high-pressure equipment, an atmospheric pressure method using a high-boiling solvent like ethylene glycol has been developed.[6][7] This approach offers a more accessible route to DAF.

Catalytic Methods with Supported Solid Alkali and Micelles

Recent advancements have explored the use of supported solid alkali and micellar catalysis to improve reaction conditions.[8][9][10] These methods can lead to higher yields, lower reaction temperatures, and the potential for catalyst reuse.[8][9]

Experimental Protocols

Synthesis of Diaminoglyoxime from Glyoxime[6]

-

Add 100 mL of 5 M aqueous sodium hydroxide to 17.6 g (0.2 mol) of glyoxime in a 250 mL round-bottom flask with stirring.

-

Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

-

Fit the flask with a condenser and heat in an oil bath at 90°C for 6 hours.

-

Allow the reaction mixture to cool to room temperature, leading to the precipitation of a colorless crystalline solid.

-

Isolate the solid by filtration, wash with 10-15 mL of cold water, and dry to yield diaminoglyoxime.

Synthesis of this compound using a Sealed Reactor[6]

-

Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of 2 M aqueous potassium hydroxide into a stainless steel reactor.

-

Seal the reactor and place it in a preheated oil bath at 170-180°C for 2 hours.

-

Cool the reactor in an ice bath for 2 hours.

-

Carefully open the reactor in a fume hood to release any ammonia.

-

Remove the reaction mixture by washing the chamber with 2 x 20 mL of water.

-

Filter the mixture to collect the colorless needles of this compound.

Synthesis of this compound in Ethylene Glycol[7][8]

-

Heat 150 mL of ethylene glycol to 120°C in a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Sequentially add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide to the hot ethylene glycol.

-

Warm the reaction mixture to 170°C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the clear solution to room temperature.

-

Slowly pour the solution into a mixture of 500 g of ice and 100 mL of water, stirring vigorously for 5 minutes to precipitate the product.

-

Collect the solid product by filtration, wash with 20 mL of cold water, and air-dry overnight.

Synthesis of this compound with Supported Solid Alkali[9][10]

-

Prepare the supported solid alkali catalyst.

-

In a suitable reactor, combine diaminoglyoxime, the supported solid alkali, and water in a mass ratio of 1:3.5:12.5.

-

Heat the mixture to 150°C and maintain for 4 hours.

-

After the reaction, cool the mixture and isolate the this compound product. The catalyst can be recovered and reused.

Micelle-Catalyzed Synthesis of this compound[9][10]

-

Combine diaminoglyoxime, potassium hydroxide, water, and sodium dodecyl benzene sulfonate in a mass ratio of 1:1.3:7.1:0.02.

-

Heat the reaction mixture to 110°C for 10 hours.

-

Upon completion, cool the reaction mixture and isolate the this compound product.

Data Presentation

Table 1: Synthesis of Diaminoglyoxime (DAG)

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

| Glyoxime | NaOH, Hydroxylamine Hydrochloride | 90°C | 6 h | 60% | |

| Glyoxal | 50 wt% aq. Hydroxylamine | 95°C | 72-96 h | 77-80% | [3][4] |

| Glyoxal | NaOH, Hydroxylamine Hydrochloride | 90-100°C | 5 h | - | [1] |

Table 2: Synthesis of this compound (DAF) from Diaminoglyoxime (DAG)

| Method/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Potassium Hydroxide (sealed reactor) | Water | 170-180°C | 2 h | 70% | |

| Potassium Hydroxide | Ethylene Glycol | 170°C | 1 h | 52% | [6][7] |

| Supported Solid Alkali | Water | 150°C | 4 h | 91.2% | [8][9] |

| Micelle (Sodium Dodecyl Benzene Sulfonate) | Water | 110°C | 10 h | 46.0% | [8][9] |

| Neat (no solvent) | - | 165°C | 30 min | 70% conversion | [7] |

Visualizations

Caption: Synthesis pathways for Diaminoglyoxime (DAG).

References

- 1. Sciencemadness Discussion Board - Glyoxime, Diaminofurazan and Some Energetic Derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Item - A Convenient and Safer Synthesis of Diaminoglyoxime - American Chemical Society - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]

- 8. Two New Synthesis Method of this compound [energetic-materials.org.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3,4-Diaminofurazan (DAF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminofurazan (DAF), a nitrogen-rich heterocyclic compound, is a significant molecule in the field of energetic materials. Its stable furazan ring structure, coupled with two reactive amino groups, makes it a critical precursor and building block for the synthesis of a variety of high-energy-density materials (HEDMs). This guide provides a comprehensive overview of the core chemical properties of DAF, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic pathways and analytical workflows.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The furazan ring structure, characterized by a stabilizing N-O bond, and the presence of bifunctional amine groups contribute to its notable thermal stability and positive heat of formation. These properties are fundamental to its use in the development of advanced energetic materials.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₄N₄O |

| Molecular Weight | 100.08 g/mol |

| Appearance | White to slightly beige crystalline powder |

| Melting Point | 178-183 °C[1] |

| Decomposition Temperature | 240 °C[2] |

| Density | 1.61 g/cm³[2] |

| Impact Sensitivity (IS) | ~25 J |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development. The following sections provide comprehensive experimental protocols.

Synthesis of this compound from Diaminoglyoxime

The most common and effective method for synthesizing DAF is through the base-catalyzed dehydration and cyclization of diaminoglyoxime.

Materials and Equipment:

-

Diaminoglyoxime

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Round-bottom flask with a mechanical stirrer and thermometer

-

Heating mantle or oil bath

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120 °C.[1]

-

To the hot ethylene glycol, sequentially add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide.[1]

-

Increase the temperature of the reaction mixture to 170 °C and maintain this temperature for 1 hour.[1]

-

After 1 hour, cool the resulting clear solution to room temperature.

-

Slowly pour the cooled solution into a mixture of 500 g of ice and 100 mL of water.[1]

-

Stir the mixture vigorously for approximately 5 minutes until this compound precipitates as solid crystals.[1]

-

Collect the precipitate by filtration and wash it with 20 mL of cold water.[1]

-

Dry the collected solid in a drying oven overnight to yield the final product.

Characterization Protocols

Objective: To determine the melting point and decomposition temperature of DAF.

Instrumentation: A standard Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of DAF into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to the melting point and the exothermic peak indicating the onset of decomposition.

Objective: To determine the impact sensitivity of DAF.

Instrumentation: BAM Fallhammer apparatus.

Procedure:

-

Sample Preparation: Use approximately 40 mm³ of the DAF sample for each test.

-

Test Execution:

-

Place the sample between the steel cylinders of the apparatus.

-

Drop a weight of a specified mass from varying heights onto the sample.

-

A positive reaction ("go") is typically defined by an audible report, flash, or smoke.

-

-

Data Analysis: The impact energy is calculated based on the drop height and the mass of the weight. The H₅₀ value, which is the height at which there is a 50% probability of a positive reaction, is determined statistically.

Objective: To identify the functional groups present in the DAF molecule.

Instrumentation: A standard FTIR spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of DAF with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure to form a transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups such as N-H (amines) and the furazan ring vibrations.

Objective: To elucidate the molecular structure of DAF.

Instrumentation: A standard NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve a few milligrams of DAF in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the signals to confirm the structure of the this compound molecule. The ¹H NMR spectrum of DAF in DMSO-d₆ typically shows a singlet at approximately δ 5.81 ppm corresponding to the amine protons.[1]

Visualizations

Synthesis and Reaction Pathway of this compound and a Key Derivative

The following diagram illustrates the synthesis of this compound from diaminoglyoxime and its subsequent oxidation to 3,3'-diamino-4,4'-azoxyfurazan (DAAF), a related energetic material.

Experimental Workflow for Characterization of this compound

This diagram outlines the logical flow of experiments to fully characterize the chemical and physical properties of a newly synthesized batch of this compound.

References

3,4-diaminofurazan CAS number

An In-Depth Technical Guide to 3,4-Diaminofurazan

CAS Number: 17220-38-1

Introduction

This compound (DAF), also known as 3,4-diamino-1,2,5-oxadiazole, is a heterocyclic compound with the chemical formula C₂H₄N₄O.[1] It serves as a crucial building block and precursor in the synthesis of various advanced materials, particularly high-energy-density materials (HEDMs).[2][3] Its nitrogen-rich structure and the presence of a furazan ring contribute to its high thermal stability and positive heat of formation, making it a compound of significant interest to researchers in defense, aerospace, and materials science.[1][2] Beyond its use in energetic materials, DAF is also explored in pharmaceutical research and as a reagent in analytical chemistry.[1][4] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to slightly beige or almost white crystalline powder.[1][5] It is stable under recommended storage conditions of 2-8°C.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 17220-38-1 | [1][6] |

| Molecular Formula | C₂H₄N₄O | [1][6] |

| Molecular Weight | 100.08 g/mol | [1][6] |

| Appearance | White to almost white/slightly beige crystalline powder | [1][5] |

| Melting Point | 178 - 184 °C | [1][6] |

| Density (calculated) | 1.61 g/cm³ | [5][7] |

| Purity | ≥ 97-98% (GC) | [1] |

| InChI Key | JHJVSUCUNFXIHN-UHFFFAOYSA-N | |

| SMILES String | Nc1nonc1N |

Synthesis of this compound

DAF is primarily synthesized through the base-catalyzed dehydration and cyclization of diaminoglyoxime (DAG).[7] Various methods have been developed to optimize this process, including conventional heating, microwave-assisted synthesis, and the use of different catalytic systems.[7][8][9]

Synthesis Pathway Overview

The general pathway for the synthesis of this compound and its subsequent conversion into other energetic compounds involves the initial formation of diaminoglyoxime from precursors like glyoxal, followed by the cyclization to DAF. DAF's two reactive amino groups then serve as handles for further chemical modifications.[5][10]

Caption: General synthesis route from Glyoxal to DAF and its derivatives.

Experimental Protocols

Protocol 1: Synthesis from Diaminoglyoxime using Potassium Hydroxide

This method involves the cyclization of diaminoglyoxime in the presence of potassium hydroxide in a high-boiling point solvent.

Materials:

-

Diaminoglyoxime (DAG)

-

Potassium Hydroxide (KOH)

-

Ethylene Glycol

-

Ice-water mixture

-

Heat 150 mL of ethylene glycol to 120 °C in a 500 mL round-bottomed flask equipped with a mechanical stirrer and a thermometer.[5][11]

-

Sequentially add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide to the hot solution.[5]

-

Increase the temperature of the reaction mixture to 170 °C and maintain it for 1 hour.[5]

-

After the reaction is complete, cool the resulting solution to room temperature.[12]

-

Slowly pour the cooled solution into a mixture of 500 g of ice and 100 mL of water, stirring vigorously for 5 minutes.[12]

-

Collect the precipitated solid crystals of this compound by filtration.[12]

-

Wash the precipitate with 20 mL of cold water.[12]

-

Dry the product in the air overnight. This procedure yields an off-white solid with a reported yield of 52%.[12]

Protocol 2: Synthesis using a Supported Solid Alkali Catalyst

This method presents an alternative with improved yield and catalyst reusability.[8][13]

Materials:

-

Diaminoglyoxime (DAG)

-

Supported Solid Alkali Catalyst

-

Water

-

Combine diaminoglyoxime, the supported solid alkali catalyst, and water in a mass ratio of 1:3.5:12.5 in a suitable reaction vessel.[8][13]

-

Following the reaction period, cool the mixture and isolate the product.

-

This method has been reported to achieve a yield of up to 91.2%. The catalyst can be recovered and reused multiple times without a significant decrease in activity.[8][13]

Protocol 3: Microwave-Mediated Synthesis

Microwave irradiation offers a significantly faster route for the synthesis of DAF.[7][9]

Materials:

-

Glyoxime

-

Hydroxylamine hydrochloride

-

Alkali solution

Procedure: [9]

-

One-Pot Method: Irradiate a mixture of glyoxime, hydroxylamine hydrochloride, and an alkali solution in a microwave reactor.

-

A reaction time of approximately 25 minutes is reported to directly produce DAF, eliminating the need to isolate the intermediate diaminoglyoxime.[2]

-

This streamlined approach simplifies the purification process and can improve the overall yield.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the conventional laboratory synthesis of this compound from diaminoglyoxime.

Caption: Step-by-step workflow for the synthesis of this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex, high-performance energetic materials for both military and aerospace use.[1][3]

Precursor for Energetic Materials

The two highly reactive amino groups on the DAF molecule allow for its use as a foundational structure for a range of energetic compounds through reactions like oxidation and acylation.[5][12] These derivatives often exhibit enhanced explosive performance and thermal stability compared to DAF itself.[2]

Key Energetic Derivatives:

-

3,3'-diamino-4,4'-azoxyfurazan (DAAF): Formed by the oxidation of DAF.[14] It has a higher decomposition temperature and superior detonation properties compared to DAF.[2]

-

3-amino-4-nitrofurazan (ANF): Synthesized by the oxidation of one of DAF's amino groups to a nitro group.[15] It is an important intermediate for other furazan-based energetic materials.[15]

| Compound | Abbreviation | Key Properties | References |

| 3,3'-diamino-4,4'-azoxyfurazan | DAAF | Higher thermal stability (~260°C) and detonation velocity (7,680 m/s) than DAF. | [2] |

| 3-amino-4-nitrofurazan | ANF | Critical precursor for various monofurazan derivatives. | [15] |

| 3,3'-diamino-4,4'-azofurazan | DAAzF | Synthesized from DAF using sodium hypochlorite. | [14] |

| 3,4-Dinitrofurazan | DNF | An energetic compound derived from DAF. | [5][12] |

Pharmaceutical and Material Science Applications

While the bulk of research focuses on energetic materials, DAF is also being explored in other fields:

-

Pharmaceutical Research: It serves as a building block for creating novel heterocyclic compounds with potential biological activity, including anti-cancer and antibacterial properties.[1][4][5]

-

Material Science: DAF is investigated for its role in creating advanced polymers and coatings, where it can impart desirable properties such as increased thermal stability and mechanical strength.[1]

-

Analytical Chemistry: It can be used as a reagent in methods for detecting and quantifying nitro compounds.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. chemistry-chemists.com [chemistry-chemists.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 17220-38-1 [m.chemicalbook.com]

- 6. This compound | 17220-38-1 | FD11261 | Biosynth [biosynth.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Two New Synthesis Method of this compound [energetic-materials.org.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | 17220-38-1 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles - Google Patents [patents.google.com]

- 15. cetjournal.it [cetjournal.it]

An In-depth Technical Guide to the Molecular Structure of 3,4-Diaminofurazan

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminofurazan (DAF), a key synthon in the development of high-energy-density materials, possesses a unique molecular architecture that dictates its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the molecular structure of DAF, integrating crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate its application in research and development. This document aims to serve as a core reference for professionals working with furazan-based compounds.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₂H₄N₄O. Its structure consists of a five-membered furazan ring substituted with two amino groups on adjacent carbon atoms. This arrangement imparts a high nitrogen content and a planar, aromatic character to the molecule, contributing to its energetic properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₄O | [2] |

| Molecular Weight | 100.08 g/mol | [2] |

| Appearance | White to slightly beige crystalline powder | |

| Melting Point | 178-183 °C | [2] |

| Density | ~1.61 g/cm³ | [1] |

| CAS Number | 17220-38-1 | [2] |

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in a monoclinic system with the space group C2/c. The unit cell parameters at 20°C are detailed in Table 2. The planar nature of the furazan ring and the presence of intermolecular hydrogen bonding contribute to its relatively high density.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 3.6035(3) Å |

| b | 11.141(2) Å |

| c | 10.329(1) Å |

| β | 94.80(1)° |

| Volume | 413.2(1) ų |

| Z | 4 |

Note: Specific bond lengths and angles derived from the crystal structure are often reported in detailed crystallographic information files (CIFs), which can be accessed through crystallographic databases.

Synthesis of this compound

The primary and most established route for the synthesis of this compound is the base-catalyzed dehydration and cyclization of diaminoglyoxime.[1] Various modifications to this method have been developed to improve yield and reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound from diaminoglyoxime is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.

-

Preparation of Diaminoglyoxime:

-

Dissolve 17.6 g (0.2 mol) of glyoxime in a solution of 20 g (0.5 mol) of sodium hydroxide in 90 mL of water in a round-bottomed flask.

-

Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90°C for 6 hours.[1]

-

Cool the reaction mixture to room temperature to allow diaminoglyoxime to precipitate.

-

Filter the precipitate, wash with cold water, and dry to obtain the product.[1]

-

-

Synthesis of this compound:

-

Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of 2 M aqueous potassium hydroxide in a stainless steel reactor.[3]

-

Seal the reactor and heat it in an oil bath preheated to 170-180°C for 2 hours.[3]

-

Cool the reactor in an ice bath for 2 hours.

-

Carefully open the reactor in a fume hood to release any ammonia gas.

-

Filter the resulting crystalline solid, wash with water, to yield this compound.[3]

-

Microwave irradiation offers a more rapid and efficient method for the synthesis of this compound.[4]

-

One-Pot Synthesis of this compound:

-

Combine glyoxime, hydroxylamine hydrochloride, and an alkali solution in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor for a short duration (typically 20-30 minutes).[4]

-

The reaction proceeds through the in-situ formation of diaminoglyoxime, which then cyclizes to this compound.[4]

-

Cool the reaction mixture and isolate the product by filtration.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3423, 3318 | N-H stretching vibrations of the amino groups |

| 1647, 1591 | N-H bending vibrations and C=N stretching of the furazan ring |

| 1353 | C-N stretching vibrations |

Data sourced from a representative synthesis protocol.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H | DMSO-d₆ | 5.81 (broad singlet) | -NH₂ protons |

| ¹³C | DMSO-d₆ | 149.7 | Carbon atoms of the furazan ring |

Data sourced from a representative synthesis protocol.[3]

Computational Studies

Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, provide valuable insights into the molecular properties of this compound. These studies can predict optimized geometries, vibrational frequencies, and electronic properties, which complement experimental findings. Molecular dynamics simulations have also been employed to study the thermal decomposition of related furazan-based energetic materials.[5][6][7]

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the synthesis and application of this compound as a precursor for energetic materials. There is no significant evidence to suggest its involvement in biological signaling pathways or its development as a therapeutic agent. Its derivatives are generally investigated for their energetic properties rather than for pharmacological activity.

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized product.

Caption: Logical flow from synthesis to structural characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, encompassing its physicochemical properties, crystal structure, synthesis, and spectroscopic characterization. The provided experimental protocols and tabulated data offer a valuable resource for researchers and scientists. While its primary application lies in the field of energetic materials, a thorough understanding of its fundamental molecular characteristics is paramount for any future exploration of this versatile compound.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. This compound 97 17220-38-1 [sigmaaldrich.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of melting points of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF)/1,3,3-trinitroazetidine (TNAZ) eutectic compositions using molecular dynamic simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Furazan Compounds

For Researchers, Scientists, and Drug Development Professionals

The furazan ring, a five-membered heterocycle known systematically as 1,2,5-oxadiazole, represents a cornerstone in the development of a wide range of energetic materials and has garnered increasing interest in medicinal chemistry. This technical guide delves into the seminal discovery of this important chemical scaffold, tracing its history from its first synthesis to the elucidation of its unique structure. We provide a detailed account of the key experiments, quantitative data from historical and modern studies, and the logical progression that cemented the furazan structure in the annals of chemistry.

The Dawn of Furazan Chemistry: Wolff's Landmark Synthesis

The history of the furazan ring begins in the late 19th century with the work of L. Wolff. In 1895, Wolff reported the first synthesis of a furazan derivative, 3,4-diaminofurazan, through the dehydration of diaminoglyoxime.[1][2] This seminal work, published in Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for all subsequent furazan chemistry.[2] The generation of the furazan ring by the dehydration of a glyoxime derivative remains a fundamental and widely utilized synthetic strategy to this day.[1][2]

The parent furazan molecule, a clear oil with a boiling point of 98 °C, was later synthesized by the careful cyclic-dehydration of glyoxime.[3] The instability of furazan to high temperatures and extreme pH necessitates a controlled reaction, often achieved by heating glyoxime in the presence of a dehydrating agent like succinic anhydride, which allows for the continuous removal of the volatile product.[3]

Quantitative Data: Physical and Chemical Properties

A summary of the key physical properties of the parent furazan and some of its historically significant derivatives is presented below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Furazan | C₂H₂N₂O | 70.05 | -28 | 98 | 1.168 |

| 3,4-Dimethylfurazan | C₄H₆N₂O | 98.10 | - | 154-159 | - |

| This compound | C₂H₄N₄O | 100.08 | 179-180 | - | - |

Experimental Protocols: Recreating History

The following sections provide detailed methodologies for the synthesis of key furazan compounds, based on both historical accounts and modern adaptations.

Synthesis of this compound (Adapted from Wolff's 1895 method)

The generation of the furazan ring from diaminoglyoxime is a cornerstone of furazan chemistry. While Wolff's original 1895 publication detailed a high-temperature, sealed-tube reaction, modern adaptations have been developed for safer and more accessible synthesis at atmospheric pressure.[2]

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, preheat ethylene glycol to 120 °C.

-

To the hot ethylene glycol, add diaminoglyoxime and an equimolar amount of potassium hydroxide.

-

Heat the reaction mixture to 170 °C and maintain this temperature for one hour.

-

After one hour, cool the clear solution to room temperature.

-

Pour the cooled solution into a mixture of ice and water and agitate until solid crystals of this compound precipitate.

-

Filter the precipitate, wash with cold water, and air-dry to obtain the product.

Synthesis of Parent Furazan

The synthesis of the unsubstituted furazan ring is achieved through the dehydration of glyoxime.

Procedure:

-

In a distillation apparatus, heat a mixture of glyoxime and succinic anhydride to 150 °C.

-

Furazan, being volatile at this temperature, will distill from the reaction mixture as it is formed.

-

Collect the distillate, which is the parent furazan. This continuous removal of the product is crucial due to the compound's instability under prolonged heating.[3]

The Structural Enigma: Elucidating the 1,2,5-Oxadiazole Ring

The determination of the precise arrangement of atoms in the furazan ring was a significant challenge for early chemists, predating the advent of modern spectroscopic techniques. The elucidation of the 1,2,5-oxadiazole structure was a process of logical deduction based on classical chemical reactions and degradation studies. The stability of the ring to certain reagents, coupled with its specific modes of cleavage under others, provided the necessary clues. For instance, the degradation of furazan derivatives often yielded products that could only be explained by the presence of a C-C bond and the specific N-O-N linkage.

The journey to confirming the furazan structure can be visualized as a logical workflow:

The Proliferation of Furazan Chemistry

Following Wolff's initial discovery, the field of furazan chemistry expanded significantly. The early 20th century saw the synthesis of a variety of substituted furazans, primarily driven by the quest for new energetic materials. The inherent stability of the aromatic furazan ring, combined with the energetic potential of nitro and amino substituents, made it an attractive scaffold for explosives and propellants.[1] The development of synthetic routes to key intermediates, such as diaminofurazan, has been a continuing area of research, aiming for safer and more efficient production methods.[2]

The synthetic pathway from a simple 1,2-dicarbonyl compound to a functionalized furazan is a testament to the versatility of this chemistry.

References

Spectroscopic Characterization of 3,4-Diaminofurazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of 3,4-diaminofurazan (DAF), a key precursor in the synthesis of energetic materials. The following sections detail the methodologies and spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, facilitating its unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, enabling straightforward comparison and verification.

| Technique | Parameter | Value | Solvent/Method | Reference |

| ¹H NMR | Chemical Shift (δ) | 5.81 ppm (broad singlet, 4H, NH₂) | DMSO-d₆ | [1] |

| ¹³C NMR | Chemical Shift (δ) | 149.7 ppm | DMSO-d₆ | --- |

| FTIR | Vibrational Bands (cm⁻¹) | 3423, 3318 (N-H stretching), 1647 (C=N stretching), 1591, 1353 | KBr Pellet | [2] |

| Mass Spec. | Base Peak (m/z) | 100 | Electron Impact (EI) | [1] |

Table 1: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data for this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established practices for the analysis of energetic materials and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the this compound molecule.

Instrumentation: A standard NMR spectrometer, such as a Bruker AVANCE 300, is suitable for acquiring both ¹H and ¹³C NMR spectra.[3]

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[4]

-

Solvent: DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Typical Parameters:

-

Number of Scans (NS): 16 or higher for good signal-to-noise.

-

Relaxation Delay (D1): 1-2 seconds.

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.

-

Solvent: DMSO-d₆.

-

Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.

-

Typical Parameters:

-

Number of Scans (NS): 1024 or higher due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Instrumentation: A standard FTIR spectrometer is used for analysis.

Sample Preparation (KBr Pellet Method): [5][6]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]

-

Place the resulting fine powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[5]

FTIR Acquisition:

-

Method: Transmission.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are generally sufficient.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization Mode: Positive or negative ion mode can be used, depending on the analyte's properties. For this compound, positive ion mode is expected to be effective due to the presence of amino groups.

-

Typical Parameters:

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (e.g., Nitrogen) Flow and Temperature: Optimized for the specific instrument and solvent.

-

Mass Range: Scanned over a range that includes the expected molecular ion (m/z 100.08 for C₂H₄N₄O).

-

EI-MS Acquisition:

-

Method: The sample is introduced into the ion source, often after being heated to induce vaporization.

-

Electron Energy: Typically 70 eV.

-

Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Overview of experimental protocols for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.uoc.gr [chemistry.uoc.gr]

- 5. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. iris.unito.it [iris.unito.it]

- 8. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Nitrogen-Rich Compounds for Researchers and Drug Development Professionals

December 17, 2025

Introduction

Nitrogen-rich compounds, characterized by a high percentage of nitrogen atoms and a prevalence of N-N and C-N bonds, are at the forefront of research in energetic materials and medicinal chemistry.[1][2] Their unique chemical properties, stemming from the high positive enthalpies of formation, make them powerful candidates for a range of applications, from advanced propellants to novel therapeutic agents.[1][2] In the pharmaceutical realm, nitrogen-containing heterocycles are foundational to modern drug design, with over 75% of FDA-approved drugs featuring these moieties.[3] Notably, heterocycles like tetrazoles and triazoles serve as crucial pharmacophores in a variety of treatments.[3] This guide provides an in-depth technical overview of the thermodynamic properties of these fascinating molecules, with a focus on their characterization and application for researchers, scientists, and drug development professionals.

Core Thermodynamic Properties

The energetic nature of nitrogen-rich compounds is intrinsically linked to their thermodynamic properties, primarily the enthalpy of formation (ΔHf°). A high positive enthalpy of formation indicates that a significant amount of energy is stored within the molecule's chemical bonds, which is a key characteristic of energetic materials.[2] This energy is released during decomposition, a process that is often exothermic and can be harnessed in various applications. The thermal stability of these compounds is another critical parameter, dictating their safe handling, storage, and application.[4]

Data Presentation: Thermodynamic Properties of Selected Nitrogen-Rich Compounds

The following tables summarize key thermodynamic data for a selection of nitrogen-rich compounds, providing a comparative overview for researchers.

| Compound Name | Molecular Formula | Enthalpy of Formation (kJ/mol) | Decomposition Temperature (°C) | Reference |

| Guanidinium 5,5′-azotetrazolate (GZT) | C2H8N12 | +453.6 ± 3.2 | - | [5] |

| 1,5-Diamino-1H-tetrazole (DAT) | CH4N6 | +238.9 | 204 | [4] |

| 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | C2H6N8 | +347.3 | 165 | [6] |

| 3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) | C4H4N14 | +891.2 | 237 | [6] |

| 3-Nitro-1,2,4-triazole-5-one (NTO) | C2H2N4O3 | -103.1 | 260 | [7] |

| 5-Nitroaminotetrazole | CH2N6O2 | +150.6 | - | [7] |

Note: Decomposition temperatures can vary based on the heating rate and experimental conditions.

Experimental Protocols for Thermodynamic Characterization

The accurate determination of thermodynamic properties is paramount for both safety and application. The following section details the standard experimental protocols for characterizing nitrogen-rich compounds.

Bomb Calorimetry: Measuring the Heat of Combustion

Bomb calorimetry is the primary technique for experimentally determining the heat of combustion of a substance, from which the enthalpy of formation can be calculated.[8][9]

Methodology:

-

Sample Preparation: A solid sample is typically pressed into a pellet.[9] For liquid samples, a pellet of a known "spiking" material like benzoic acid can be used to absorb the liquid.[9] The total sample weight should not exceed 1 gram.

-

Bomb Assembly: The sample crucible is placed in the bomb's holder. An ignition wire is carefully positioned to be in direct contact with the sample.[8]

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atmospheres. It is crucial to check for leaks before proceeding.

-

Calorimeter Integration: The pressurized bomb is submerged in a known volume of water within the calorimeter.[10]

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the surrounding water is meticulously recorded at short intervals until it reaches a maximum and begins to cool.[8]

-

Calculation: The heat of combustion is calculated from the observed temperature rise and the predetermined heat capacity of the calorimeter system.[11] Corrections are applied for the heat of ignition and any side reactions, such as the formation of nitric acid if the sample contains nitrogen.

Differential Scanning Calorimetry (DSC): Assessing Thermal Stability

DSC is a powerful technique for studying the thermal stability, phase transitions, and decomposition of energetic materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.[12]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 3-9 mg for liquids) is hermetically sealed in a crucible, often made of aluminum or gold for inertness.[13] This is done under an inert atmosphere, such as nitrogen, to prevent premature reactions.[13]

-

Instrument Setup: The sample and a reference crucible (usually empty) are placed in the DSC cell. The system is purged with an inert gas like nitrogen.[14]

-

Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 1-10 °C/min).[13]

-

Data Acquisition: The DSC instrument records the heat flow to or from the sample relative to the reference. Exothermic events, such as decomposition, result in a positive peak, while endothermic events, like melting, produce a negative peak.

-

Data Analysis: The onset temperature of decomposition, the peak exothermic temperature, and the total energy released (enthalpy of decomposition) are determined from the resulting thermogram.[15]

Thermogravimetric Analysis (TGA): Monitoring Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition patterns and thermal stability.[16]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 10-15 mg) is placed in a TGA sample pan.[16]

-

Instrument Setup: The sample is placed in the TGA furnace. An inert (e.g., nitrogen) or reactive (e.g., oxygen) purge gas is flowed over the sample at a controlled rate.[16]

-

Temperature Program: The sample is heated according to a predefined temperature program, often a constant heating rate.

-

Data Acquisition: The instrument continuously records the sample's weight as the temperature increases.

-

Data Analysis: The TGA curve (weight percent versus temperature) is analyzed to determine the temperatures at which weight loss occurs and the magnitude of the weight loss in each step. This provides insights into the decomposition mechanism.

Nitrogen-Rich Compounds in Drug Development

The unique properties of nitrogen-rich heterocycles make them invaluable in medicinal chemistry. Tetrazoles, for example, are often used as bioisosteres for carboxylic acids.[][18] This substitution can enhance a drug's metabolic stability and improve its pharmacokinetic profile.[]

Signaling Pathway Modulation: Tetrazole Derivatives as PTP1B Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[19] Its inhibition can enhance insulin sensitivity, making it a target for the treatment of type 2 diabetes.[19] Certain tetrazole derivatives have been identified as effective PTP1B inhibitors.[19] The diagram below illustrates how a tetrazole-based inhibitor can modulate this pathway.

Conclusion

Nitrogen-rich compounds represent a class of molecules with immense potential in both materials science and medicine. A thorough understanding of their thermodynamic properties is essential for their safe and effective application. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals working in these dynamic fields. As research continues to advance, the strategic design and characterization of novel nitrogen-rich compounds will undoubtedly lead to the development of next-generation energetic materials and life-saving therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. worldoftest.com [worldoftest.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. scimed.co.uk [scimed.co.uk]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nmt.edu [nmt.edu]

- 15. benchchem.com [benchchem.com]

- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Computational Chemistry Analysis of 3,4-Diaminofurazan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminofurazan (DAF), a heterocyclic compound, serves as a crucial building block in the synthesis of various energetic materials. Its stable furazan ring structure and reactive amino groups make it a versatile precursor for the development of novel compounds with tailored energetic properties. Computational chemistry plays a pivotal role in understanding the molecular structure, stability, and energetic characteristics of DAF and its derivatives, thereby guiding synthetic efforts and enabling the prediction of performance metrics before costly and hazardous experimental work is undertaken. This technical guide provides an in-depth overview of the computational studies performed on this compound, detailing the methodologies employed and summarizing key quantitative findings.

Core Computational Data

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of this compound. The following tables summarize the key geometric, energetic, and vibrational data obtained from these theoretical investigations.

Table 1: Optimized Geometric Parameters

The equilibrium geometry of the this compound molecule has been determined through computational optimization. The following table presents the calculated bond lengths and bond angles, providing a precise three-dimensional picture of the molecule.

| Parameter | Value |

| Bond Lengths (Å) | |

| C3-C4 | 1.445 |

| N1-O5 | 1.401 |

| N2-O5 | 1.401 |

| C3-N1 | 1.321 |

| C4-N2 | 1.321 |

| C3-N6 | 1.354 |

| C4-N7 | 1.354 |

| N6-H | 1.012 |

| N7-H | 1.012 |

| **Bond Angles (°) ** | |

| N1-C3-C4 | 108.5 |

| N2-C4-C3 | 108.5 |

| C3-N1-O5 | 109.8 |

| C4-N2-O5 | 109.8 |

| N1-O5-N2 | 103.4 |

| N1-C3-N6 | 126.1 |

| C4-C3-N6 | 125.4 |

| N2-C4-N7 | 126.1 |

| C3-C4-N7 | 125.4 |

| C3-N6-H | 118.0 |

| C4-N7-H | 118.0 |

| H-N6-H | 115.0 |

| H-N7-H | 115.0 |

Note: The specific level of theory and basis set used for these calculations can influence the exact values. The data presented here is representative of typical computational results.

Table 2: Energetic and Detonation Properties

A critical aspect of computational studies on energetic materials is the prediction of their energetic properties. The heat of formation is a fundamental thermodynamic quantity, while detonation velocity and pressure are key performance indicators.

| Property | Calculated Value |

| Heat of Formation (gas phase) | 236.0 kJ/mol |

| Detonation Velocity (VD) | Not directly calculated for DAF, but for its derivatives |

| Detonation Pressure (P) | Not directly calculated for DAF, but for its derivatives |

Note: Detonation properties are typically calculated for energetic compounds derived from DAF, as DAF itself is primarily a precursor.

Table 3: Calculated Vibrational Frequencies

Vibrational analysis provides insights into the molecule's infrared (IR) spectrum and its thermodynamic properties. The calculated frequencies correspond to the different vibrational modes of the molecule.

| Vibrational Mode | Frequency (cm-1) | Description |

| ν(N-H) | 3500-3300 | N-H stretching |

| ν(C=N) | 1650-1550 | C=N stretching in the furazan ring |

| δ(N-H) | 1600-1500 | N-H bending |

| ν(C-N) | 1400-1200 | C-N stretching |

| ν(N-O) | 1100-900 | N-O stretching in the furazan ring |

| Ring deformations | < 900 | Furazan ring breathing and other deformations |

Note: These are representative frequency ranges. The exact values are obtained from the output of the frequency calculation.

Experimental Protocols: A Computational Approach

The computational investigation of this compound typically follows a standardized workflow designed to accurately predict its molecular and energetic properties.

Geometry Optimization

The initial step involves determining the lowest energy structure of the DAF molecule. This is achieved through geometry optimization calculations.

-

Methodology: Density Functional Theory (DFT) is the most commonly used method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-31G* or 6-311++G** basis sets are frequently employed, offering a good balance between accuracy and computational cost.

-

Software: Quantum chemistry software packages such as Gaussian are used to perform these calculations.

-

Procedure: An initial guess for the molecular structure is provided as input. The software then iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stationary point on the potential energy surface is found.

Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the vibrational frequencies, which can be compared with experimental IR and Raman spectra.

-

To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate thermochemical calculations.

-

Thermochemical Calculations

The heat of formation (ΔHf) is a key parameter for energetic materials. It is often calculated using isodesmic reactions.

-

Isodesmic Reaction: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations.

-

Procedure:

-

A balanced isodesmic reaction involving the target molecule (DAF) and other well-characterized molecules is designed.

-

The electronic energies of all species in the reaction are calculated at a high level of theory.

-

The enthalpy of the reaction is calculated from the electronic energies and thermal corrections.

-

The heat of formation of the target molecule is then derived using the known experimental heats of formation of the other molecules in the reaction.

-

Prediction of Energetic Properties

For derivatives of DAF, further calculations can be performed to predict their detonation performance.

-

Methodology: Empirical methods, such as the Kamlet-Jacobs equations, are often used. These equations relate the detonation velocity and pressure to the calculated density, heat of formation, and elemental composition of the compound.

-

Software: Specialized software like the ICT-thermodynamic code can be used for these predictions.

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of a typical computational study on this compound and the relationship between its calculated properties and performance characteristics.

Conclusion

Computational chemistry provides a powerful and indispensable toolkit for the study of this compound and its energetic derivatives. Through methods like Density Functional Theory, researchers can accurately predict molecular structures, vibrational spectra, and key energetic properties. This theoretical insight is crucial for the rational design of new energetic materials with enhanced performance and safety characteristics, ultimately accelerating the research and development cycle in this critical field. The methodologies and data presented in this guide offer a foundational understanding for scientists and professionals engaged in the exploration of furazan-based compounds.

The Ascendancy of Furazan Derivatives in High-Performance Energetic Materials: A Technical Guide

For Immediate Release

[City, State] – The quest for energetic materials that offer a superior balance of high performance and operational safety has led researchers to increasingly focus on nitrogen-rich heterocyclic compounds. Among these, furazan (1,2,5-oxadiazole) and its derivatives have emerged as a particularly promising class of materials, demonstrating exceptional energy density, thermal stability, and tunable sensitivity. This technical guide provides an in-depth analysis of the current landscape of furazan-based energetic materials, summarizing key performance data, detailing essential experimental protocols, and visualizing the logical frameworks that guide their design and synthesis. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged in the discovery and application of next-generation energetic compounds.

The inherent strain of the furazan ring and the high nitrogen content contribute to large positive heats of formation, a key indicator of energetic potential.[1] When further functionalized with explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), azo (-N=N-), and azoxy (-N=N+(O−)-) moieties, the resulting derivatives can achieve detonation properties that rival or even exceed those of conventional explosives like HMX and RDX.[2][3]

Performance Characteristics of Furazan-Based Energetic Materials

The performance of an energetic material is defined by several key parameters, including density (ρ), detonation velocity (D), and detonation pressure (P). Sensitivity to external stimuli such as impact and friction is also a critical factor for practical applications. The following tables summarize the performance data for a range of furazan derivatives, categorized by their structural motifs.

Table 1: Single-Ring and Substituted Furazan Derivatives

| Compound Name | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference(s) |

| 3,4-Dinitrofuran | DNF | 1.87 | 8.80 | 34.0 | - | - | [4] |

| 3-Amino-4-nitrofurazan | ANF | - | - | - | - | - | [5] |

| 4,4'-Dinitro-3,3'-azoxyfurazan | DNAF | 1.92 | 9.40 | 43.4 | - | - | [4] |

| 3,3'-Diamino-4,4'-azoxyfurazan | DAAF | 1.745 | 7.89 | 29.1 | > 20 | > 324 | [6][7] |

| 3,3'-Dinitroamino-4,4'-azoxyfurazan | - | 1.96 | > HMX | > HMX | - | - | [8] |

Table 2: Bridged and Poly-Furazan Systems

| Compound Name | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference(s) |

| Bis(4-nitraminofurazanyl-3-azoxy)azofurazan | - | 1.71-1.88 | 8.58-9.54 | 29-40 | - | - | |

| 3,4-Bis(4'-nitrofurazano-3'-yl)furoxan | DNTF | 1.937 | 8.93 | - | - | - | [1] |

| Bis[4-aminofurazanyl-3-azoxy]azofurazan | ADAAF | 1.73 | 7.88 | 29.9 | - | - | [6] |

| Difurazanyl structures with azo and azoxy groups | DDF | 2.02 | 10.00 | - | - | - | |

| 3,4-Bis(fluorodinitromethylfurazan-4-oxy)furazan | FOF-11 | 1.88 | 8.32 | 32 | 11 | - | |

| 3,3'-bis (fluorodinitromethylazoxy)-4,4'-azoxyfurazan | - | 2.019 | 9.74 | 44.9 | - | - | [9] |

Key Experimental Protocols

The synthesis of advanced furazan-based energetic materials often begins with the construction of the foundational furazan ring, followed by functionalization. 3,4-Diaminofurazan (DAF) is a critical precursor for a wide array of high-performance derivatives.[10]

Synthesis of this compound (DAF)

A common and effective method for the synthesis of DAF involves the cyclization of diaminoglyoxime.

Procedure:

-

A suspension of diaminoglyoxime (0.2 mol) in aqueous potassium hydroxide (2 M, 80 mL) is placed in a stainless-steel pressure vessel.[11]

-

The reactor is sealed and heated in an oil bath to a temperature of 170-180°C.[11]

-

This temperature is maintained for 2 hours.[11]

-

After cooling to room temperature, the pressure is carefully released. The resulting precipitate of diaminofurazan is collected by filtration, washed with cold water, and air-dried.[11][12]

Caution: This reaction is conducted under high pressure and temperature and should only be performed by trained personnel with appropriate safety equipment.

Oxidation of DAF to 3,3'-Diamino-4,4'-azoxyfurazan (DAAF)

DAAF is a key intermediate for the synthesis of more complex, high-performance materials.

Procedure:

-

This compound (DAF) is oxidized using Caro's acid (peroxymonosulfuric acid).[5]

-

The reaction is typically carried out at controlled temperatures to prevent over-oxidation and decomposition.

-

The product, DAAF, precipitates from the reaction mixture and is isolated by filtration.

Sensitivity Testing

The mechanical sensitivity of energetic materials is a crucial safety parameter. Standardized tests are used to quantify the response to impact and friction.

Impact Sensitivity:

-

A calibrated BAM (Bundesanstalt für Materialforschung und -prüfung) drop-hammer apparatus is used.[13]

-

A specified weight (e.g., 10 kg) is dropped from varying heights onto a small sample (e.g., 50 mg) of the energetic material.[13][14]

-

The height at which a 50% probability of initiation occurs (H50) is determined.[15]

Friction Sensitivity:

-

A BAM friction tester is employed.

-

The test determines the load under which the energetic material will initiate when subjected to a sliding friction force.

Conceptual Frameworks in Furazan Chemistry

The development of novel furazan-based energetic materials is guided by established structure-property relationships. The strategic introduction of different functional groups and the assembly of multiple furazan rings allow for the fine-tuning of energetic performance and sensitivity.

The diagram above illustrates the central role of this compound (DAF) as a versatile precursor. Through various chemical transformations such as nitration and oxidation, DAF can be converted into a wide range of energetic derivatives with tailored properties.

As depicted in the logical diagram, specific structural modifications predictably influence the energetic characteristics of furazan compounds. For instance, the introduction of nitro groups and the formation of poly-furazan structures are effective strategies for increasing density and detonation performance.[15] The incorporation of N-oxide functionalities can also significantly improve density and oxygen balance.[8]

Future Outlook

The field of furazan-based energetic materials continues to evolve rapidly. Current research is focused on the synthesis of novel poly-furazan systems with three-dimensional structures, the development of energetic co-crystals to enhance stability and performance, and the exploration of furazan-based ionic liquids as energetic plasticizers.[16] The exceptional performance characteristics of compounds like DDF, with a detonation velocity of 10,000 m/s, underscore the immense potential of this class of materials. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, furazan derivatives are poised to play a pivotal role in the next generation of high-performance energetic materials for both defense and civilian applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry-chemists.com [chemistry-chemists.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]

- 13. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material | MDPI [mdpi.com]

- 14. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]

A Comprehensive Technical Guide to Diaminofurazans: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminofurazans, a class of nitrogen-rich heterocyclic compounds, have garnered significant attention in both energetic materials science and medicinal chemistry. The furazan ring, a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, imparts unique properties to these molecules, including high density, thermal stability, and a positive heat of formation, making them valuable precursors for the synthesis of high-energy-density materials (HEDMs). Furthermore, the introduction of amino groups provides reactive sites for the synthesis of a diverse range of derivatives with potential pharmacological activities. This technical guide provides a comprehensive literature review of diaminofurazans, focusing on their synthesis, physicochemical properties, and applications, with a particular emphasis on 3,4-diaminofurazan (DAF) and its derivatives.

Synthesis of Diaminofurazans

The most well-studied diaminofurazan is this compound (DAF), a key intermediate in the synthesis of numerous energetic compounds. The primary synthetic route to DAF involves the cyclization of diaminoglyoxime (DAG).

Synthesis of Diaminoglyoxime (DAG)

Diaminoglyoxime is typically synthesized from glyoxal. One common method involves the reaction of glyoxal with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide.

Experimental Protocol: Synthesis of Diaminoglyoxime (DAG) from Glyoxal

-

Reactants:

-

Glyoxal (40% aqueous solution)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

-

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled.

-

Hydroxylamine hydrochloride is added to the cold sodium hydroxide solution with stirring.

-

A 40% aqueous solution of glyoxal is then slowly added to the mixture while maintaining a low temperature.

-

The reaction mixture is then heated (e.g., to 90-100°C) for several hours.

-

Upon cooling, diaminoglyoxime precipitates as a crystalline solid.

-

The product is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.

-

-

Yield: Yields ranging from 40% to over 90% have been reported, depending on the specific reaction conditions and purification methods.[1]

Synthesis of this compound (DAF) from Diaminoglyoxime (DAG)

The cyclization of diaminoglyoxime to this compound is typically achieved by heating DAG in the presence of a base, such as potassium hydroxide.

Experimental Protocol: Synthesis of this compound (DAF)

-

Reactants:

-

Diaminoglyoxime (DAG)

-

Potassium hydroxide (KOH)

-

Water or a high-boiling solvent like ethylene glycol

-

-

Procedure:

-

A suspension of diaminoglyoxime in an aqueous solution of potassium hydroxide is prepared in a pressure reactor.

-

The mixture is heated to a high temperature (e.g., 170-180°C) for a few hours.

-

After cooling, the reaction mixture is filtered to remove any solid impurities.

-

The filtrate is then cooled further or diluted with cold water to precipitate this compound.

-

The product is collected by filtration, washed with cold water, and dried.

-

-

Yield: Yields are typically in the range of 70-90%.[1]

A visual representation of the primary synthesis pathway for this compound is provided below.

Physicochemical and Energetic Properties of Diaminofurazan and its Derivatives

Diaminofurazans, particularly this compound, serve as foundational building blocks for a wide array of energetic materials. The introduction of various functional groups, such as nitro (-NO₂) and azoxy (-N(O)=N-), onto the diaminofurazan core leads to compounds with a range of energetic properties. A summary of the key physicochemical and energetic properties of DAF and some of its important derivatives is presented in the table below.

| Compound | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Heat of Formation (kJ/mol) |

| This compound | DAF | C₂H₄N₄O | 100.08 | 178-181 | 1.61 | - | +68.6 |

| 3-Amino-4-nitrofurazan | ANF | C₂H₂N₄O₃ | 130.07 | 122 | 1.84 | 8.8 | +28.9 |

| 3,4-Dinitrofurazan | DNF | C₂N₄O₅ | 176.04 | 15.8 | 1.62 | - | - |

| 3,3'-Diamino-4,4'-azoxyfurazan | DAAF | C₄H₄N₈O₃ | 228.13 | 262 (dec.) | 1.747 | 8.0 | +443.5 |

| 3,3'-Diamino-4,4'-azofurazan | DAAzF | C₄H₄N₈O₂ | 212.13 | 249 (dec.) | 1.73 | 7.6 | +535.6 |

Note: The presented values are compiled from various sources and may vary depending on the experimental conditions and measurement techniques.

Applications of Diaminofurazans

The versatile chemical nature of diaminofurazans has led to their exploration in two primary fields: energetic materials and medicinal chemistry.

Energetic Materials

The high nitrogen content and positive heats of formation of diaminofurazan derivatives make them attractive candidates for use as explosives and propellants. This compound is a crucial precursor for the synthesis of more complex and powerful energetic materials. The general workflow for developing energetic materials from DAF involves the introduction of explosophoric groups.

Key Energetic Derivatives and their Synthesis:

-

3-Amino-4-nitrofurazan (ANF): Synthesized by the controlled oxidation of one of the amino groups of DAF.

-

3,4-Dinitrofurazan (DNF): Can be prepared by the oxidation of both amino groups of DAF.

-

3,3'-Diamino-4,4'-azoxyfurazan (DAAF): Formed through the oxidative coupling of two DAF molecules, resulting in an azoxy bridge.

-